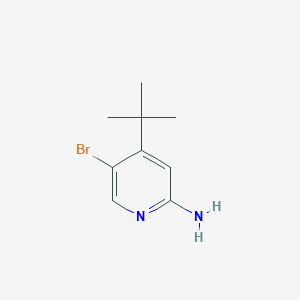

5-Bromo-4-tert-butyl-pyridin-2-ylamine

Descripción

5-Bromo-4-tert-butyl-pyridin-2-ylamine is a pyridine derivative characterized by a bromine atom at position 5, a bulky tert-butyl group at position 4, and an amino (-NH₂) group at position 2. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the amino group enables further functionalization for pharmaceutical or agrochemical applications. The tert-butyl group introduces steric hindrance, which may influence regioselectivity and reaction kinetics in substitution or coupling reactions .

Propiedades

Fórmula molecular |

C9H13BrN2 |

|---|---|

Peso molecular |

229.12 g/mol |

Nombre IUPAC |

5-bromo-4-tert-butylpyridin-2-amine |

InChI |

InChI=1S/C9H13BrN2/c1-9(2,3)6-4-8(11)12-5-7(6)10/h4-5H,1-3H3,(H2,11,12) |

Clave InChI |

YDHYWRXATJRYTF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC(=NC=C1Br)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 5-Bromo-4-tert-butyl-pyridin-2-ylamine can be contextualized by comparing it to analogous pyridine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings

Steric Effects: The tert-butyl group in 5-Bromo-4-tert-butyl-pyridin-2-ylamine imposes significant steric hindrance compared to smaller substituents (e.g., methyl or iodine). This can slow reaction rates in cross-couplings but improve regioselectivity in electrophilic substitutions . In contrast, 2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2) has a methyl group at position 4, offering less steric resistance and higher reactivity in coupling reactions .

Electronic Effects: Bromine at position 5 in all listed compounds enhances electrophilic substitution reactivity.

Functional Group Flexibility: The amino group in 5-Bromo-4-tert-butyl-pyridin-2-ylamine allows for derivatization into amides or imines, whereas 5-Bromo-N-methylpyridin-2-amine (CAS 84539-30-0) has a pre-methylated amino group, limiting further modification at that site .

Thermal Stability :

- The tert-butyl group improves thermal stability compared to methyl or iodine substituents, making the compound suitable for high-temperature reactions .

Research Implications

- Pharmaceutical Synthesis : The tert-butyl group’s steric bulk may aid in designing kinase inhibitors where selective binding is critical .

- Catalysis : Iodine-substituted analogues (e.g., 5-Bromo-3-iodopyridin-2-ylamine) highlight the role of halogens in tuning reactivity for transition-metal-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.